Conformational Preorganization: 3-Azabicyclo[3.1.0]hexane Scaffold Delivers 1000-Fold NS3 Protease Affinity Gain Over Proline in Peptidomimetic Contexts
Incorporation of the 3-azabicyclo[3.1.0]hexane moiety as a constrained P2 element in a pentapeptide scaffold resulted in a 1000-fold increase in NS3 protease binding affinity compared to the analogous proline-containing sequence . This effect has been structurally rationalized by the fixed dihedral angle adopted by the cyclopropane-fused pyrrolidine, which pre-organizes the P2 substituent for optimal interaction with the S2 pocket of the NS3 active site. While the published data are derived from the 6,6-dimethyl analog used in Boceprevir synthesis, the conformational constraint is an intrinsic property of the 3-azabicyclo[3.1.0]hexane core shared by CAS 1108172-95-7 .
| Evidence Dimension | NS3 protease binding affinity (relative) |
|---|---|
| Target Compound Data | 3-Azabicyclo[3.1.0]hexane-containing pentapeptide: 1000-fold increase over proline baseline (class-level property of the scaffold) |
| Comparator Or Baseline | Proline in the same pentapeptide scaffold position |
| Quantified Difference | ~1000-fold enhancement in binding |
| Conditions | HCV NS3 protease enzyme assay; Boceprevir P2 moiety context (6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) |
Why This Matters
This class-level evidence establishes that the 3-azabicyclo[3.1.0]hexane core—shared by CAS 1108172-95-7—provides a quantifiable thermodynamic advantage over flexible proline, directly justifying its selection over monocyclic amino acid building blocks when conformational preorganization is a design goal.
